N-(3,5-difluorophenyl)-2-iodobenzamide
Description
N-(3,5-difluorophenyl)-2-iodobenzamide is an organic compound that features a benzamide core with two distinct substituents: a 3,5-difluorophenyl group and an iodine atom at the 2-position
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2INO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEFEHKZHVDQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and 2-iodobenzoic acid.
Amidation Reaction: The 3,5-difluoroaniline is reacted with 2-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the amidation reaction efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reagent addition.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzamide.
Reduction Products: Reduced forms of the benzamide or its substituents.
Hydrolysis Products: 3,5-difluoroaniline and 2-iodobenzoic acid.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Material Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Chemical Probes: The compound serves as a chemical probe in research to study the interactions of fluorinated and iodinated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific interactions with molecular targets.
Binding Interactions: The presence of fluorine and iodine atoms can enhance binding interactions with target proteins through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
N-(3,5-difluorophenyl)-2-iodobenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(3,5-difluorophenyl)-2-chlorobenzamide and N-(3,5-difluorophenyl)-2-bromobenzamide.
Uniqueness: The presence of the iodine atom in this compound provides distinct reactivity and electronic properties compared to its chloro and bromo analogs. The iodine atom’s larger size and polarizability can lead to different binding affinities and reaction outcomes.
Applications: While similar compounds may also be used in medicinal chemistry and material science, the specific properties of this compound make it particularly valuable for certain applications, such as in the development of iodinated radiopharmaceuticals.
Q & A
Q. What are the standard synthetic routes for preparing N-(3,5-difluorophenyl)-2-iodobenzamide, and how is the iodine atom introduced regioselectively?
The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 3,5-difluoroaniline. A common method employs carbodiimide coupling agents (e.g., EDCI or DCC) with activating reagents like HOBt to form the amide bond . Regioselective iodination of the benzamide precursor can be achieved using N-iodosuccinimide (NIS) under acidic conditions or via directed ortho-metalation strategies. For example, iodine introduction at the 2-position of the benzamide scaffold has been optimized using palladium-catalyzed cross-coupling in analogous compounds .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- ¹H/¹⁹F NMR : Confirms the presence of the difluorophenyl group (two doublets in ¹⁹F NMR) and aromatic protons.
- IR Spectroscopy : Validates the amide C=O stretch (~1650–1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., molecular ion peak for C₁₃H₇F₂INO).
- X-ray Crystallography : Resolves regiochemistry of the iodine substituent and spatial arrangement of the difluorophenyl group .
Q. What are the common biological targets investigated for benzamide derivatives with halogen substituents?
Halogenated benzamides are often studied for kinase inhibition (e.g., p38 MAP kinase ) or antimicrobial activity (e.g., oxazolidinone derivatives targeting bacterial ribosomes ). Assays typically include:
- Enzyme Inhibition : Fluorescence-based kinase activity assays with ATP analogs.
- Microbial Susceptibility Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive pathogens .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between 2-iodobenzoic acid derivatives and 3,5-difluoroaniline to enhance yield and purity?
- Coupling Agents : Use EDCI/HOBt with DMAP catalysis to reduce racemization.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility.
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures enhances purity (>95%) .
- In Situ Monitoring : TLC or inline IR spectroscopy tracks reaction progress and minimizes side products.
Q. What strategies resolve conflicting data regarding the biological activity of this compound in different assay systems?
- Orthogonal Assays : Validate kinase inhibition using both fluorescence-based and radiometric assays.
- Impurity Profiling : LC-MS identifies synthetic byproducts (e.g., dehalogenated analogs) that may skew results.
- Cell Permeability Studies : Address discrepancies between in vitro enzyme inhibition and cellular activity using Caco-2 monolayer assays .
Q. How can computational modeling guide the design of derivatives with improved binding affinity to target enzymes?
- Molecular Docking : Predict binding poses of N-(3,5-difluorophenyl)-2-iodobenzamide in p38 MAP kinase’s ATP-binding pocket.
- QSAR Studies : Correlate substituent electronegativity (e.g., iodine’s hydrophobic volume) with inhibitory potency .
- Free Energy Perturbation (FEP) : Simulate the impact of substituting iodine with bromine or chlorine on binding thermodynamics .
Data Contradiction Analysis
Q. How should researchers address variability in reported IC₅₀ values for this compound across studies?
- Assay Standardization : Use reference inhibitors (e.g., SB203580 for p38 MAP kinase) to calibrate activity measurements.
- Buffer Conditions : Test pH and ionic strength effects, as kinase activity is sensitive to Mg²⁺/ATP concentrations .
- Protein Source : Compare recombinant vs. native enzyme preparations to rule out isoform-specific effects .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
